molecular formula C9H9Br B3431991 4-Bromo-2-methyl-1-vinylbenzene CAS No. 943741-00-2

4-Bromo-2-methyl-1-vinylbenzene

Cat. No.: B3431991
CAS No.: 943741-00-2
M. Wt: 197.07 g/mol
InChI Key: CXQOCAMBPXPNHY-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-1-vinylbenzene” is a chemical compound . It is used in research and has various applications in the field of chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I have access to .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-methyl-1-vinylbenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives .

Pharmacokinetics

Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances, the temperature, and the pH of the environment .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-2-methyl-1-vinylbenzene is its versatility as a building block for the synthesis of more complex organic molecules. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 4-Bromo-2-methyl-1-vinylbenzene. One area of research could be the development of new pharmaceuticals and agrochemicals based on its structure. Another area of research could be the development of new catalysts for organic reactions. Additionally, further research could be done to better understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

4-Bromo-2-methyl-1-vinylbenzene has been used in a wide range of scientific research applications. It is commonly used as a building block for the synthesis of more complex organic molecules. It has been used in the development of new pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new catalysts for organic reactions.

Properties

IUPAC Name

4-bromo-1-ethenyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQOCAMBPXPNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943741-00-2
Record name 4-bromo-2-methyl-1-vinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

KF (870 mg, 15 mmol), n-Bu4NCl (2.77 g, 10 mmol), Pd(dba)2 (145 mg, 0.25 mmol), molecular sieves (4 Ang, 200 mg, activated balls), 5-bromo-2-iodo-1-methylbenzene (1.49 g, 5 mmol), trimethyl(vinyl)silane (2.7 mL, 20 mmol), and toluene (10 mL) were added to a pressure vessel and sparged with Ar. The vial was sealed and microwaved at 170° C. for 30 min. The mixture was cooled to ambient temperature, diluted with hexanes, filtered and concentrated. The crude oil was purified by flash chromatography (100% hexanes) to yield 30A (750 mg, 76%) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.31 (s, 3 H) 5.31 (dd, J=10.99, 1.10 Hz, 1 H) 5.62 (dd, J=17.59, 1.10 Hz, 1 H) 6.84 (dd, J=17.04, 10.99 Hz, 1 H) 7.26-7.35 (m, 3 H).
Name
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
catalyst
Reaction Step One
Quantity
145 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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